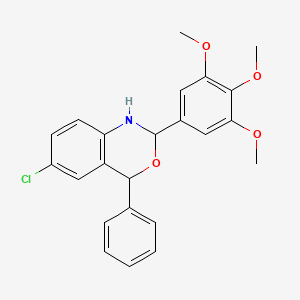![molecular formula C24H19Cl2N3O4 B11681883 1-(3,4-dichlorobenzyl)-3,3-dimethyl-4-[(3-nitrophenyl)carbonyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11681883.png)
1-(3,4-dichlorobenzyl)-3,3-dimethyl-4-[(3-nitrophenyl)carbonyl]-3,4-dihydroquinoxalin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dichlorobenzyl)-3,3-diméthyl-4-[(3-nitrophényl)carbonyl]-3,4-dihydroquinoxalin-2(1H)-one est un composé organique complexe appartenant à la famille des quinoxalines. Ce composé est caractérisé par sa structure unique, qui comprend un groupe dichlorobenzyl, un groupe nitrophényl carbonyle et un noyau dihydroquinoxalinone. Il suscite un intérêt dans divers domaines de la recherche scientifique en raison de ses propriétés biologiques et chimiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du 1-(3,4-dichlorobenzyl)-3,3-diméthyl-4-[(3-nitrophényl)carbonyl]-3,4-dihydroquinoxalin-2(1H)-one implique généralement plusieurs étapes. Une méthode courante comprend les étapes suivantes :
Formation du noyau quinoxaline : Ceci peut être réalisé par la condensation d’une o-phénylènediamine avec une dicétone en milieu acide.
Introduction du groupe dichlorobenzyl : Cette étape implique l’alkylation du noyau quinoxaline avec du chlorure de 3,4-dichlorobenzyl en présence d’une base telle que le carbonate de potassium.
Attachement du groupe nitrophényl carbonyle : Ceci peut être fait par une réaction d’acylation en utilisant du chlorure de 3-nitrobenzoyle en présence d’un catalyseur approprié.
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour la production à grande échelle. Cela inclut l’utilisation de réacteurs à flux continu pour garantir une qualité et un rendement constants, ainsi que la mise en œuvre de principes de chimie verte pour minimiser les déchets et l’impact environnemental.
Analyse Des Réactions Chimiques
Types de réactions : Le 1-(3,4-dichlorobenzyl)-3,3-diméthyl-4-[(3-nitrophényl)carbonyl]-3,4-dihydroquinoxalin-2(1H)-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe nitrophényl peut être oxydé pour former les dérivés nitroso ou hydroxylamine correspondants.
Réduction : Le groupe nitrophényl peut être réduit en un groupe amino en utilisant des agents réducteurs tels que l’hydrogène gazeux en présence d’un catalyseur au palladium.
Substitution : Le groupe dichlorobenzyl peut subir des réactions de substitution nucléophile, où les atomes de chlore sont remplacés par d’autres nucléophiles.
Réactifs et conditions courantes :
Oxydation : Permanganate de potassium ou trioxyde de chrome en milieu acide.
Réduction : Hydrogène gazeux avec du palladium sur carbone ou du borohydrure de sodium.
Substitution : Méthylate de sodium ou d’autres nucléophiles dans un solvant approprié.
Principaux produits :
Oxydation : Dérivés nitroso ou hydroxylamine.
Réduction : Dérivés aminés.
Substitution : Divers dérivés benzyliques substitués.
Applications de la recherche scientifique
Le 1-(3,4-dichlorobenzyl)-3,3-diméthyl-4-[(3-nitrophényl)carbonyl]-3,4-dihydroquinoxalin-2(1H)-one a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que composé bioactif possédant des propriétés antimicrobiennes ou anticancéreuses.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques.
Applications De Recherche Scientifique
1-[(3,4-Dichlorophenyl)methyl]-3,3-dimethyl-4-(3-nitrobenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action du 1-(3,4-dichlorobenzyl)-3,3-diméthyl-4-[(3-nitrophényl)carbonyl]-3,4-dihydroquinoxalin-2(1H)-one implique son interaction avec des cibles moléculaires spécifiques. Le groupe nitrophényl peut interagir avec des enzymes ou des récepteurs, conduisant à l’inhibition ou à l’activation de voies spécifiques. Le groupe dichlorobenzyl peut améliorer l’affinité de liaison du composé à sa cible, tandis que le noyau quinoxaline fournit une stabilité structurelle.
Composés similaires :
1-(3,4-dichlorobenzyl)-3,3-diméthylquinoxalin-2(1H)-one : N’a pas le groupe nitrophényl carbonyle.
3,3-Diméthyl-4-[(3-nitrophényl)carbonyl]-3,4-dihydroquinoxalin-2(1H)-one : N’a pas le groupe dichlorobenzyl.
Unicité : Le 1-(3,4-dichlorobenzyl)-3,3-diméthyl-4-[(3-nitrophényl)carbonyl]-3,4-dihydroquinoxalin-2(1H)-one est unique en raison de la présence à la fois des groupes dichlorobenzyl et nitrophényl carbonyle, qui contribuent à ses propriétés chimiques et biologiques distinctes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3,4-Dichlorophenyl)-3-methylurea: Shares the dichlorophenyl group but differs in its overall structure and properties.
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Another compound with a dichlorophenyl group, used as an herbicide.
Uniqueness
1-[(3,4-Dichlorophenyl)methyl]-3,3-dimethyl-4-(3-nitrobenzoyl)-1,2,3,4-tetrahydroquinoxalin-2-one is unique due to its combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C24H19Cl2N3O4 |
|---|---|
Poids moléculaire |
484.3 g/mol |
Nom IUPAC |
1-[(3,4-dichlorophenyl)methyl]-3,3-dimethyl-4-(3-nitrobenzoyl)quinoxalin-2-one |
InChI |
InChI=1S/C24H19Cl2N3O4/c1-24(2)23(31)27(14-15-10-11-18(25)19(26)12-15)20-8-3-4-9-21(20)28(24)22(30)16-6-5-7-17(13-16)29(32)33/h3-13H,14H2,1-2H3 |
Clé InChI |
HJZCPQIHIOEFHO-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)[N+](=O)[O-])CC4=CC(=C(C=C4)Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B11681802.png)
![8-(benzylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11681804.png)
![ethyl 1,2-dimethyl-5-[(3-methylbutanoyl)oxy]-1H-benzo[g]indole-3-carboxylate](/img/structure/B11681806.png)
![(5E)-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11681809.png)

![(2Z)-N-acetyl-6-chloro-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B11681821.png)
![Propyl [(3-cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)sulfanyl]acetate](/img/structure/B11681829.png)
![2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11681830.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B11681831.png)

![(5Z)-5-[(2-fluorophenyl)methylidene]-3-(3-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11681845.png)
![(4E)-10-bromo-4-[(4-fluorophenyl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one](/img/structure/B11681849.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11681850.png)
![(5Z)-5-[4-(2-bromoethoxy)-3-methoxybenzylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11681862.png)
